molecular formula C18H19FO B1325097 4-Tert-butyl-4'-fluoro-3'-methylbenzophenone CAS No. 951886-74-1

4-Tert-butyl-4'-fluoro-3'-methylbenzophenone

Cat. No.: B1325097
CAS No.: 951886-74-1
M. Wt: 270.3 g/mol
InChI Key: UXVAFKRXKNEUBV-UHFFFAOYSA-N
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Description

4-Tert-butyl-4’-fluoro-3’-methylbenzophenone is an organic compound with the molecular formula C18H19FO. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group, a fluoro group, and a methyl group on the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride (such as 4-tert-butylbenzoyl chloride) and a fluoromethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4’-fluoro-3’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Tert-butyl-4’-fluoro-3’-methylbenzophenone is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4’-fluoro-3’-methylbenzophenone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, lacking the tert-butyl, fluoro, and methyl groups.

    4-Tert-butylbenzophenone: Similar structure but without the fluoro and methyl groups.

    4-Fluoro-4’-methylbenzophenone: Lacks the tert-butyl group.

Uniqueness

4-Tert-butyl-4’-fluoro-3’-methylbenzophenone is unique due to the combination of substituents on the benzene rings, which impart distinct chemical and physical properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVAFKRXKNEUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176328
Record name [4-(1,1-Dimethylethyl)phenyl](4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-74-1
Record name [4-(1,1-Dimethylethyl)phenyl](4-fluoro-3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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